4-Trimethylammoniobutanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Trimethylammoniobutanoate can be synthesized through the methylation of gamma-aminobutyric acid. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

- Dissolve gamma-aminobutyric acid in a suitable solvent like water or methanol.

- Add a base such as sodium hydroxide to deprotonate the amine group.

- Introduce the methylating agent to the reaction mixture.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purify the product through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylammoniobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carnitine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Carnitine: The primary product formed from the oxidation of this compound.

Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions

Scientific Research Applications

Chemical Properties and Structure

4-Trimethylammoniobutanoate, with the molecular formula and a molecular weight of 146.21 g/mol, is a conjugate acid of 4-(trimethylammonio)butanoate. It is recognized as a human metabolite and has been identified in various organisms, including Escherichia coli and Caenorhabditis elegans .

Chemistry

- Structural Studies : The compound is utilized in structural studies using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies help elucidate molecular interactions and conformations.

- Synthesis of Derivatives : this compound serves as a precursor in the synthesis of various chemical entities, including derivatives that may exhibit enhanced biological activities.

Biology

- Metabolic Pathways : This compound plays a crucial role in the biosynthesis of carnitine, essential for fatty acid metabolism. It acts as a precursor to L-carnitine, facilitating the transport of fatty acids into mitochondria for beta-oxidation, which is vital for energy production .

- Microbial Metabolism : Research has shown that certain gut bacteria utilize this compound, indicating its significance in gut microbiota and metabolic health .

Medicine

- Cardiovascular Applications : A notable application of this compound is its use in cardiovascular disease treatment. Studies indicate that compounds derived from it exhibit cardioprotective effects, potentially reducing myocardial infarction damage .

- Carnitine Deficiency Treatment : The compound is investigated for its therapeutic potential in treating carnitine deficiency disorders, where it may help restore normal metabolic function .

Industrial Applications

- Chemical Synthesis : In industrial settings, this compound is employed in the synthesis of various chemicals. Its ability to act as a methylating agent makes it valuable for producing other quaternary ammonium compounds .

- Environmental Monitoring : The compound's role in metabolic pathways also positions it as a candidate for environmental monitoring studies, particularly concerning microbial activity in soil and water systems.

Cardiovascular Disease Treatment

A patent outlines the use of 4-[ethyl(dimethyl)ammonio]butanoate in treating cardiovascular diseases. In animal models, this compound demonstrated significant cardioprotective effects compared to traditional treatments like Meldonium dihydrate. The study highlighted improvements in coronary flow and left ventricular pressure recovery post-myocardial infarction .

Carnitine Deficiency Disorders

Research on patients with organic acid metabolism disorders revealed that supplementation with L-carnitine led to increased levels of acylcarnitines in urine. The involvement of this compound as a precursor to L-carnitine underscores its importance in metabolic therapies for these conditions .

Mechanism of Action

4-Trimethylammoniobutanoate exerts its effects primarily through its role as a precursor to L-carnitine. The conversion to L-carnitine involves enzymatic reactions that facilitate the transport of fatty acids into mitochondria for beta-oxidation. This process is essential for energy production in cells. The compound interacts with specific enzymes and transport proteins involved in carnitine biosynthesis and fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Carnitine: Directly related as 4-Trimethylammoniobutanoate is a precursor.

Gamma-aminobutyric acid (GABA): The parent compound from which this compound is derived.

Betaine: Another amino-acid betaine with similar properties.

Uniqueness

This compound is unique due to its dual role as a zwitterion and a precursor to L-carnitine. This dual functionality allows it to participate in various biochemical pathways and makes it a valuable compound in both biological and industrial contexts .

Biological Activity

4-Trimethylammoniobutanoate, also known as gamma-butyrobetaine (GBB), is a quaternary ammonium compound that plays a significant role in metabolic processes, particularly in the biosynthesis of L-carnitine. This article delves into its biological activity, including enzymatic interactions, metabolic pathways, and clinical implications.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is characterized by its high water solubility. It is the conjugate acid of 4-(trimethylammonio)butanoate, which indicates its role as a substrate in various biochemical reactions.

Metabolic Pathways

This compound is primarily involved in the synthesis of L-carnitine through the following enzymatic pathway:

- Gamma-butyrobetaine hydroxylase (BBOX) : This enzyme catalyzes the conversion of gamma-butyrobetaine to L-carnitine, using this compound as a substrate. This step is crucial as L-carnitine is essential for fatty acid transport into mitochondria for beta-oxidation .

- Enzymatic Reactions : The following table summarizes key enzymatic reactions involving this compound:

| Enzyme | Reaction | Function |

|---|---|---|

| BBOX1 (gamma-butyrobetaine dioxygenase) | Catalyzes the formation of L-carnitine | |

| ALDH9A1 (4-trimethylaminobutyraldehyde dehydrogenase) | Involved in oxidoreductase activity |

Biological Functions

The biological activities of this compound extend beyond its role as a precursor for L-carnitine:

- Fatty Acid Metabolism : It facilitates the transport of activated fatty acids across mitochondrial membranes, crucial for energy production .

- Cellular Protection : By influencing carnitine levels, it plays a role in protecting cells from oxidative stress and metabolic disturbances associated with various disorders .

Clinical Implications

Research has shown that disturbances in carnitine metabolism can lead to various metabolic disorders. For instance:

- Carnitine Deficiency : Patients with conditions such as propionic acidemia and methylmalonic aciduria exhibit elevated levels of acylcarnitines and low levels of free carnitine, indicating an imbalance in fatty acid metabolism .

- Supplementation Studies : Clinical studies have demonstrated that administration of L-carnitine can restore normal levels of carnitines in patients with metabolic disorders, highlighting the importance of this compound in therapeutic contexts .

Case Studies

Several case studies illustrate the significance of this compound in clinical settings:

- Case Study on Propionic Acidemia : A patient with propionic acidemia showed significantly elevated acylcarnitines and was treated with L-carnitine supplementation, resulting in improved metabolic profiles and reduced acylcarnitines in urine .

- Study on Mitochondrial Disorders : In patients with mitochondrial dysfunctions, supplementation with L-carnitine derived from this compound led to enhanced energy production and reduced symptoms associated with mitochondrial diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Trimethylammoniobutanoate, and what factors influence the choice of method?

Methodological Answer: this compound (also known as γ-butyrobetaine) can be synthesized via multiple routes:

- Alkylation of amines : Reacting 4-dimethylammoniobutanoate with methyl iodide under basic conditions .

- Quaternization : Using trimethylamine and ethyl 4-bromobutanoate in a nucleophilic substitution reaction .

- Ester hydrolysis : Treating the corresponding ester (e.g., ethyl this compound) with KOH or Amberlite ion-exchange resins to yield the free acid .

Key considerations :

- Yield optimization : Alkylation methods may require inert atmospheres to prevent side reactions.

- Purity : Ion-exchange chromatography is critical for removing inorganic salts in quaternization routes.

- Scalability : Ester hydrolysis is preferred for large-scale synthesis due to milder conditions.

Q. What is the metabolic role of this compound in carnitine biosynthesis, and how can this pathway be experimentally validated?

Methodological Answer : this compound is a precursor for L-carnitine, synthesized via hydroxylation by γ-butyrobetaine hydroxylase (EC 1.14.11.1). This enzyme requires Fe²⁺, ascorbate, and 2-oxoglutarate as cofactors .

Experimental validation :

- Enzyme assays : Monitor substrate depletion (this compound) and product formation (3-hydroxy-4-trimethylammoniobutanoate) using LC-MS or NMR .

- Knockout models : Use CRISPR/Cas9 to disrupt the enzyme in cell lines and measure carnitine levels via metabolomics .

- Cofactor dependence : Test reaction rates under Fe²⁺-deficient conditions to confirm metal ion requirements .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, considering different starting materials?

Methodological Answer : Optimization strategies depend on the synthetic route:

- Alkylation route :

- Quaternization route :

Analytical validation :

- Purity assessment : Combine H-NMR (to confirm quaternary ammonium structure) and elemental analysis (to verify stoichiometry) .

Q. What experimental strategies are recommended for resolving discrepancies in enzymatic activity data involving γ-butyrobetaine hydroxylase?

Methodological Answer : Discrepancies in kinetic parameters (e.g., , ) may arise from:

- Cofactor variability : Standardize ascorbate and Fe²⁺ concentrations across assays, as oxidation of Fe²⁺ can reduce activity .

- Substrate preparation : Ensure this compound is free of salts (e.g., via dialysis) to avoid ionic strength effects .

- Assay conditions : Compare data under aerobic vs. anaerobic conditions, as O₂ is a substrate for the hydroxylation reaction .

Validation steps :

- Inter-laboratory studies : Share protocols and reagents to identify methodological differences.

- Isothermal titration calorimetry (ITC) : Directly measure binding affinities of cofactors (Fe²⁺, 2-oxoglutarate) to the enzyme .

Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound in cardiovascular disease models?

Methodological Answer :

- Animal models : Use ischemic heart disease models (e.g., coronary artery ligation in rodents) to assess cardioprotective effects .

- Dosing regimens : Administer this compound intravenously (10–50 mg/kg) and compare plasma carnitine levels via LC-MS .

- Mechanistic studies : Perform RNA-seq on cardiac tissue to identify pathways modulated by this compound (e.g., fatty acid oxidation genes) .

Controls : Include cohorts treated with L-carnitine to benchmark efficacy .

Properties

IUPAC Name |

3-carboxypropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNVNIEXXLNTR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

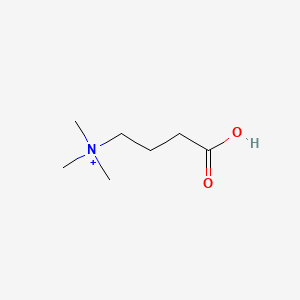

C[N+](C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043024 | |

| Record name | (3-Carboxypropyl)trimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-41-6 | |

| Record name | (3-Carboxypropyl)trimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carboxypropyl)trimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.